molecular formula C12H8F3N3OS B11780104 6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11780104
M. Wt: 299.27 g/mol
InChI Key: OMWJXUHAHYAVQE-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is notable for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring. The presence of the trifluoromethoxy group imparts significant electron-withdrawing properties, making this compound of interest in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of appropriate thiazole and triazole precursors. One common method involves the cyclization of a thioamide with a hydrazine derivative under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole
  • 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
  • 5-(4-(trifluoromethoxy)phenyl)-1,2,4-triazole

Uniqueness

6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the trifluoromethoxy group, which imparts significant electron-withdrawing properties. This makes the compound more reactive and enhances its ability to interact with biological targets compared to similar compounds .

Properties

Molecular Formula

C12H8F3N3OS

Molecular Weight

299.27 g/mol

IUPAC Name

6-methyl-5-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H8F3N3OS/c1-7-10(20-11-16-6-17-18(7)11)8-2-4-9(5-3-8)19-12(13,14)15/h2-6H,1H3

InChI Key

OMWJXUHAHYAVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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